

crotamiton safety profile pediatric pregnant populations

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Compound Focus: Crotamiton

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Crotamiton Safety Profile: At-a-Glance Summary

The table below summarizes the key safety information for **crotamiton** in the populations of interest.

Population	FDA Pregnancy Category	Safety Status & Key Precautions	Adverse Effects
Pregnant Patients	C [1]	Use only if clearly needed. No adequate, well-controlled studies in humans; animal data is insufficient [2] [1].	Potential risk to the fetus cannot be ruled out [1].
Pediatric Patients	Not Applicable	Safety and efficacy not established. Greater sensitivity cannot be ruled out. Do not use on children <3 years more than once daily [2] [3] [4].	Potential for skin irritation and allergic reactions [2] [3].
General Population	Not Applicable	Contraindicated in known hypersensitivity, acutely inflamed/weeping skin, and broken skin. For external use only; avoid eyes and mucous membranes [2] [5] [4].	Primary irritation (dermatitis, pruritus, rash) and allergic sensitivity reactions [2] [5].

Researcher FAQs & Experimental Considerations

Here are answers to specific questions that may arise during drug development and safety assessment.

Q: What is the known mechanism of action and pharmacokinetic profile of crotamiton?

- **Mechanism of Action:** The precise scabicial and antipruritic mechanisms of **crotamiton** are unknown. It is toxic to *Sarcoptes scabiei* and has some pediculicidal activity. Its antipruritic effect is attributed to a counter-irritation and cooling effect as it evaporates from the skin [2] [5] [6].
- **Pharmacokinetics:** **Crotamiton** is absorbed systemically after topical application. In a study, 4.8-8.8% of a radiolabeled dose was eliminated in urine. The absorption half-life is about 2.7 hours, and the elimination rate is approximately 30.9 hours [2].

Q: What are the critical toxicology data gaps for crotamiton? The search results highlight several areas where data is insufficient, which could be a focus for further investigation:

- **Carcinogenicity:** Long-term animal studies to determine the carcinogenic potential have not been performed [5].
- **Human Pregnancy Data:** There are no controlled data in human pregnancy, and animal reproduction studies are lacking [1].
- **Lactation:** It is unknown whether **crotamiton** is excreted in human milk [1].
- **Metabolism and Full Elimination Profile:** The metabolic pathways and complete route of elimination are not fully defined [6].

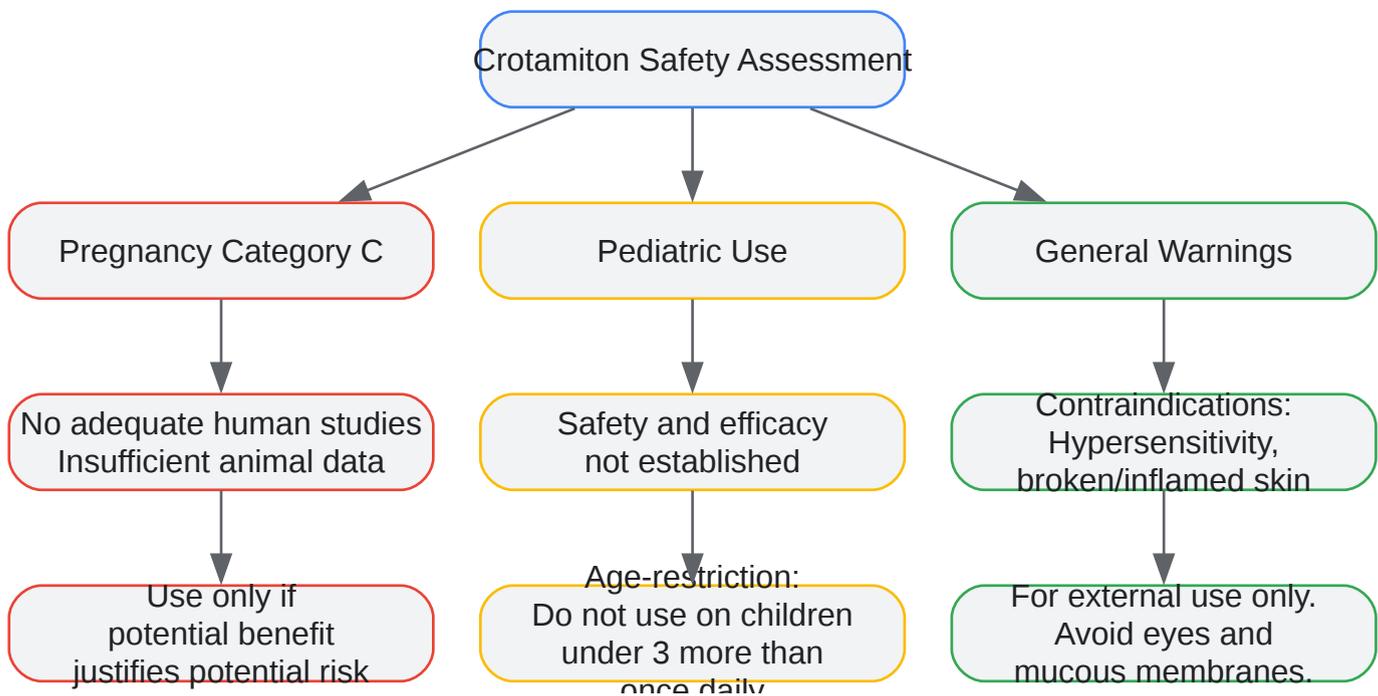
Q: Are there established protocols for assessing crotamiton efficacy in pre-clinical models? While specific protocols for **crotamiton** were not detailed, the search results describe standard efficacy evaluation methods for scabies treatments that can inform experimental design [2] [5] [3]:

- **In-Vivo Model:** Use subjects (typically humans in clinical settings) infested with *Sarcoptes scabiei*.
- **Treatment Application:**
 - Subjects bathe and dry thoroughly before application.
 - Apply a thin layer of **crotamiton** (10% cream or lotion) to the entire body from the chin down, paying special attention to skin folds, interdigital spaces, and subungual areas (using a disposable tool like a toothbrush).
 - Repeat application after 24 hours.
- **Post-Treatment:**
 - Remove the medication 48 hours after the second application with a bath.
 - Decontaminate fomites (clothing, bedding) by machine washing in hot water and drying in a hot dryer.

- **Efficacy Endpoint:** Assess for the presence of live mites and eggs to confirm eradication. Note that treatment failures have occurred, and several applications may be necessary [2].

Research Workflow & Safety Assessment

For a visual summary of the key risk assessment workflow, please refer to the following diagram.



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Critical Data Limitations & Research Implications

A key takeaway for researchers is the **significant lack of robust safety and pharmacokinetic data**, particularly for vulnerable populations.

- **Clinical Trial Design:** Any new clinical investigation involving children or pregnant women would need to be carefully designed as a data-generating study, given the current "safety not established" status [2] [3].
- **Preclinical Research:** The gaps in carcinogenicity and reproductive toxicity studies, as well as the incomplete understanding of its metabolic pathway, represent opportunities for further preclinical work [5] [6].

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